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This guide provides a comprehensive comparison of seminal clinical trials investigating the

efficacy of diacetylmorphine (pharmaceutical-grade heroin) for the treatment of severe opioid

use disorder. It is intended to serve as a resource for researchers seeking to understand,

replicate, or build upon these foundational studies. The focus is on two landmark clinical trials:

the North American Opiate Medication Initiative (NAOMI) and the Study to Assess Longer-term

Opioid Medication Effectiveness (SALOME), with additional data from key European trials to

provide a broader context for validation.

Introduction to Seminal Clinical Trials
The use of diacetylmorphine in a therapeutic context, often referred to as heroin-assisted

treatment (HAT), has been a subject of rigorous scientific investigation for decades. The

primary goal of these studies has been to evaluate the effectiveness of supervised, injectable

diacetylmorphine for individuals with chronic, treatment-refractory opioid dependence who have

not responded to standard treatments like oral methadone.

The North American Opiate Medication Initiative (NAOMI) was the first clinical trial of its kind in

North America. It aimed to determine if medically prescribed diacetylmorphine was more

effective than oral methadone maintenance therapy (MMT).[1] The Study to Assess Longer-

term Opioid Medication Effectiveness (SALOME) followed NAOMI and was designed to
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determine if injectable hydromorphone, a licensed opioid analgesic, could be a viable and non-

inferior alternative to diacetylmorphine, potentially overcoming some of the regulatory and

political barriers associated with the latter.[2][3]

These studies, along with similar trials conducted in Europe, have provided a strong evidence

base for the efficacy of injectable opioid agonist treatment in reducing illicit drug use, improving

health and social outcomes, and increasing treatment retention among a highly marginalized

population.[4][5]

Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the NAOMI and SALOME

trials, as well as comparative data from the German Heroin-Assisted Treatment Trial and the

UK's Randomised Injectable Opiate Treatment Trial (RIOTT).

Table 1: Participant Demographics and Baseline Characteristics

Characteristic
NAOMI
(Diacetylmorp
hine Arm)

SALOME
(Diacetylmorp
hine Arm)

German Trial
(Diacetylmorp
hine Arm)

RIOTT
(Diacetylmorp
hine Arm)

Number of

Participants
115 102 515 43

Mean Age

(years)
40 44.3 ~40 Not Specified

Gender (% Male) 61% 70% Not Specified Not Specified

Mean Duration of

Injection Drug

Use (years)

17 15 Not Specified Not Specified

Daily Illicit Heroin

Use at Baseline
Yes Yes Yes Yes

Previous

Treatment

Attempts

≥2 (including ≥1

MMT)
≥1 Yes Yes
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Sources:[2][6][7][8]

Table 2: Primary Efficacy Outcomes

Outcome
Measure

NAOMI (vs.
Methadone)

SALOME (vs.
Hydromorpho
ne)

German Trial
(vs.
Methadone)

RIOTT (vs.
Oral
Methadone)

Treatment

Retention Rate

87.8% (vs.

54.1%)

~80% (non-

inferior to HDM)
67% (vs. 40%) 88% (vs. 69%)

Reduction in

Illicit Heroin Use

Significantly

greater reduction

Non-inferior to

HDM

Significantly

greater reduction

66% with ≥50%

negative urine

tests (vs. 19%)

Improvement in

Health Status

Significant

improvement

Significant

improvement

Significant

improvement

Not specified as

primary outcome

Reduction in

Criminal Activity

Significantly

greater reduction

Significant

reduction

Significant

reduction

Not specified as

primary outcome

Sources:[6][7][8][9][10]

Table 3: Adverse Events

Adverse Event
NAOMI (Diacetylmorphine
Arm)

SALOME
(Diacetylmorphine Arm)

Overdoses (requiring

naloxone)
10 participants 24 events

Seizures 6 participants 11 events

Somnolence/Drowsiness

(during induction)
4.9 per 100 injection days Not reported separately

Injection Site Reactions

(during induction)
Not reported 2.1 per 100 injection days

Sources:[6][11]
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are the core experimental protocols employed in the NAOMI and SALOME trials.

Participant Recruitment and Eligibility
Inclusion Criteria: Participants in both trials were adults with long-term, severe opioid

dependence (typically ≥5 years), a history of daily injection heroin use, and multiple

previously unsuccessful treatment attempts, including at least one course of methadone

maintenance.[1][12]

Exclusion Criteria: Common exclusion criteria included severe medical or psychiatric

conditions that would contraindicate treatment with injectable opioids, and pregnancy.

Treatment Interventions
NAOMI: This was an open-label, randomized controlled trial. Participants were assigned to

receive either injectable diacetylmorphine (up to three times daily, self-administered under

supervision) or optimized oral methadone.[1]

SALOME: This was a double-blind, non-inferiority, randomized controlled trial. Participants

were assigned to receive either injectable diacetylmorphine or injectable hydromorphone,

both administered up to three times daily under supervision.[12]

Dosage Induction Protocol (Adapted from Swiss HAT
programs)
A 3-day induction phase was used to safely titrate participants to an effective dose.[11]

Day 1: A low initial test dose (e.g., 15-25mg of diacetylmorphine) was administered. The

patient was observed for 30 minutes for signs of intoxication. If well-tolerated, a second,

slightly higher dose could be given later in the day.

Day 2: The initial dose was typically the last well-tolerated dose from Day 1. Doses were

gradually increased throughout the day based on patient feedback and clinical assessment,

with a focus on alleviating withdrawal symptoms without causing over-sedation.
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Day 3: Dosing continued to be adjusted upwards based on tolerance and patient need until a

stable and effective dose was reached. The maximum daily dose was capped (e.g., 1000mg

for diacetylmorphine in SALOME).[11]

Outcome Measurement
A combination of self-report questionnaires and objective biological measures were used to

assess outcomes.

European Addiction Severity Index (EuropASI): A semi-structured interview used to assess

problem severity in seven areas: medical status, employment and support, drug use, alcohol

use, legal status, family/social relationships, and psychiatric status.[13][14][15] This was a

key instrument for measuring the reduction in illicit drug use and illegal activity in the NAOMI

trial.[6]

Maudsley Addiction Profile (MAP): A brief, interviewer-administered questionnaire assessing

substance use, health-risk behaviors (e.g., needle sharing), physical and psychological

health, and personal/social functioning.[9][16][17][18]

Urinalysis: Regular urine samples were collected to test for metabolites of illicit street heroin

and other drugs. This provided an objective measure of illicit drug use.[4]

Visualizations
Diacetylmorphine Signaling Pathway
Diacetylmorphine itself has a low affinity for opioid receptors. It is a prodrug that rapidly crosses

the blood-brain barrier due to its lipophilicity, where it is deacetylated to its active metabolites,

6-monoacetylmorphine (6-MAM) and morphine.[19] These metabolites are agonists at the μ-

opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of these agonists to

the MOR initiates a cascade of intracellular signaling events.
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Caption: Diacetylmorphine's active metabolites bind to the μ-opioid receptor, leading to the

inhibition of adenylyl cyclase and activation of GIRK channels.

Experimental Workflow for Clinical Trials
The general workflow for the NAOMI and SALOME trials involved several key stages, from

recruitment to follow-up.
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Caption: A generalized workflow for heroin-assisted treatment clinical trials, from participant

recruitment to follow-up assessments.

Conclusion
The seminal studies in diacetylmorphine research, particularly the NAOMI and SALOME trials,

have provided robust evidence for the efficacy of injectable opioid agonist treatment for a

population of individuals with severe opioid use disorder who have not benefited from other

treatments. These studies have demonstrated significant improvements in treatment retention,

reductions in illicit drug use and criminal activity, and enhancements in overall health and social

functioning. The detailed protocols and quantitative outcomes presented in this guide offer a

foundation for future research, including replication studies to confirm these findings in different

contexts and further investigations into alternative opioid agonists like hydromorphone. The

consistent findings across multiple large-scale, randomized controlled trials in North America

and Europe underscore the validity of this treatment modality as a critical component of a

comprehensive public health approach to opioid addiction.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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